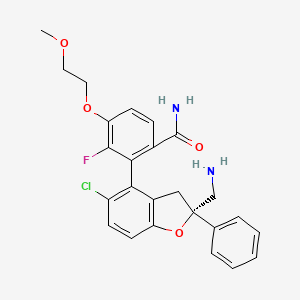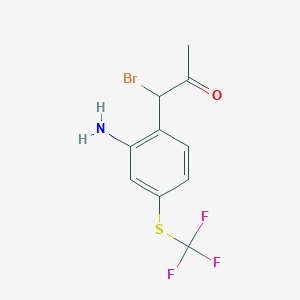
5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 3,4,5-trimethoxyphenyl group and an aldehyde functional group. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with furan-2-boronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(3,4,5-Trimethoxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(3,4,5-Trimethoxyphenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to inhibition of their functions . These interactions can result in anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Lacks the furan ring but shares the trimethoxyphenyl group.
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a single methoxy group on the phenyl ring.
5-(3,4,5-Trimethoxyphenyl)furan-2-carboxylic acid: Oxidized form of the aldehyde compound.
Uniqueness
5-(3,4,5-Trimethoxyphenyl)furan-2-carbaldehyde is unique due to the combination of the trimethoxyphenyl group and the furan ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.
Properties
CAS No. |
62427-26-3 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O5/c1-16-12-6-9(7-13(17-2)14(12)18-3)11-5-4-10(8-15)19-11/h4-8H,1-3H3 |
InChI Key |
FANJFOUDYIKSIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)

![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)








